molecular formula C20H19N3O4 B1237342 N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide

Cat. No. B1237342
M. Wt: 365.4 g/mol
InChI Key: VBKWVQQKOMKNPY-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(8-quinolinyloxy)acetamide is a member of quinolines.

Scientific Research Applications

Structural and Chemical Properties

  • Structural Aspects in Amide Derivatives: Research on similar amide derivatives has revealed insights into their structural aspects and properties. For instance, studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have shown how they interact with different acids and form gels or crystalline solids, indicating potential applications in materials science and chemical engineering (Karmakar, Sarma, & Baruah, 2007).

Biomedical Applications

  • Antiviral and Antiapoptotic Effects

    Anilidoquinoline derivatives, a class of compounds structurally related to N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide, have shown promising results in the treatment of viral infections such as Japanese encephalitis. These compounds exhibit significant antiviral and antiapoptotic effects, highlighting their potential in developing antiviral therapies (Ghosh et al., 2008).

  • Fluorescence and Sensing Applications

    Certain quinoline-based compounds are used as fluorescence sensors, displaying significant fluorescence enhancement in specific conditions. This indicates potential applications in bioimaging and chemical sensing, for example, in monitoring metal ion concentrations in biological systems (Park et al., 2015).

  • Antimicrobial and Analgesic Activities

    Isoxazolyl pyrimidoquinolines, structurally related to the query compound, have shown antimicrobial, anti-inflammatory, and analgesic activities. This suggests the possibility of developing new pharmaceuticals targeting various diseases and pain management (Rajanarendar et al., 2012).

  • Anticancer Properties

    Quinolin-6-yloxyacetamides, a class related to the query compound, have been identified as potent anticancer agents, disrupting microtubule cytoskeleton and causing mitotic defects in cancer cells. This indicates a significant potential in developing new anticancer drugs (Sharma et al., 2017).

properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C20H19N3O4/c1-25-16-9-8-14(11-18(16)26-2)12-22-23-19(24)13-27-17-7-3-5-15-6-4-10-21-20(15)17/h3-12H,13H2,1-2H3,(H,23,24)/b22-12+

InChI Key

VBKWVQQKOMKNPY-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC3=C2N=CC=C3)OC

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC3=C2N=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC3=C2N=CC=C3)OC

solubility

1.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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